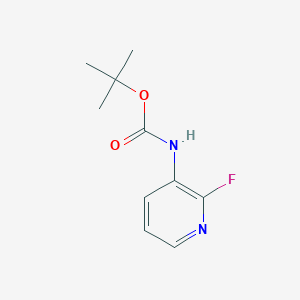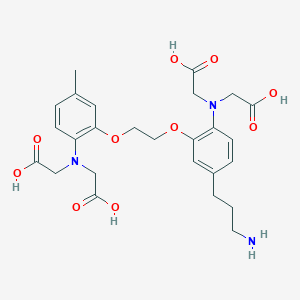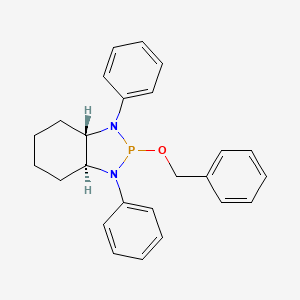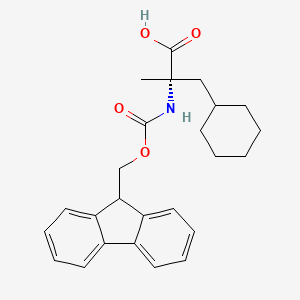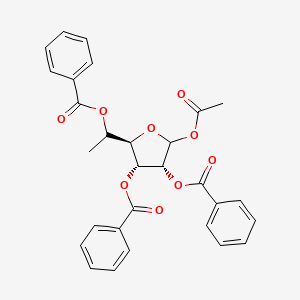
1-O-Acetyl-2,3,5-tri-O-benzoyl-5-methyl-D-ribofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its complex structure, which includes multiple benzoyl groups and an acetyl group attached to a ribofuranose backbone.
Métodos De Preparación
The synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-5-methyl-D-ribofuranose involves several key steps:
Methylation of Ribose: Ribose is methylated using thionyl chloride and methyl alcohol at low temperatures (0–5°C) for 8 hours.
Acetylation: The resulting benzyl ribose glucoside is acetylated using glacial acetic acid and acetic anhydride at -5 to 5°C for 5 hours.
This method is suitable for industrial production due to its simplicity, high yield, and low cost .
Análisis De Reacciones Químicas
1-O-Acetyl-2,3,5-tri-O-benzoyl-5-methyl-D-ribofuranose undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents used.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and benzoyl groups.
Common reagents used in these reactions include trimethylsilyl trifluoromethanesulfonate (TMSOTf) for silylation and various acids or bases for deprotection . Major products formed from these reactions include artificial nucleotides and other ribose derivatives .
Aplicaciones Científicas De Investigación
1-O-Acetyl-2,3,5-tri-O-benzoyl-5-methyl-D-ribofuranose has several applications in scientific research:
Chemistry: Used in the synthesis of artificial nucleotides and other complex organic molecules.
Biology: Plays a role in the study of nucleoside analogs and their biological activities.
Medicine: Utilized in the development of antiviral and anticancer drugs, such as Azacitidine and Selenazofurin.
Industry: Employed in the production of pharmaceutical intermediates and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-O-Acetyl-2,3,5-tri-O-benzoyl-5-methyl-D-ribofuranose involves its conversion into active nucleoside analogs. These analogs can interfere with nucleic acid synthesis by incorporating into DNA or RNA, thereby inhibiting viral replication or cancer cell proliferation . The molecular targets include various enzymes involved in nucleic acid metabolism .
Comparación Con Compuestos Similares
1-O-Acetyl-2,3,5-tri-O-benzoyl-5-methyl-D-ribofuranose is unique due to its specific structure and functional groups. Similar compounds include:
β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate: Another ribose-derived compound used in nucleoside synthesis.
Azacitidine: An anticancer drug that also targets nucleic acid synthesis.
Selenazofurin: An antiviral and anticancer agent with a similar mechanism of action.
These compounds share structural similarities but differ in their specific applications and biological activities.
Propiedades
Fórmula molecular |
C29H26O9 |
|---|---|
Peso molecular |
518.5 g/mol |
Nombre IUPAC |
[(2R,3R,4R)-5-acetyloxy-4-benzoyloxy-2-(1-benzoyloxyethyl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C29H26O9/c1-18(34-26(31)20-12-6-3-7-13-20)23-24(36-27(32)21-14-8-4-9-15-21)25(29(38-23)35-19(2)30)37-28(33)22-16-10-5-11-17-22/h3-18,23-25,29H,1-2H3/t18?,23-,24-,25-,29?/m1/s1 |
Clave InChI |
YAIBLMNVMOOSKD-GBQZFPTJSA-N |
SMILES isomérico |
CC([C@@H]1[C@H]([C@H](C(O1)OC(=O)C)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES canónico |
CC(C1C(C(C(O1)OC(=O)C)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


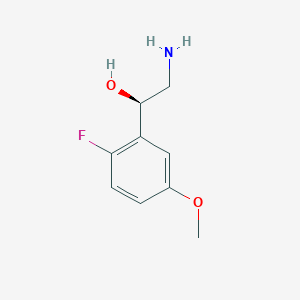
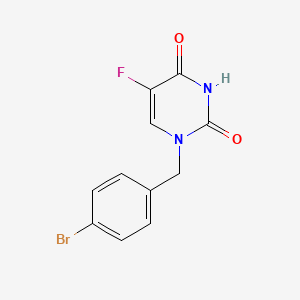
![2-(3,4-Dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-2'-(4-hydroxyphenyl)-[3,8'-bichroman]-4,4'-dione](/img/structure/B12842579.png)

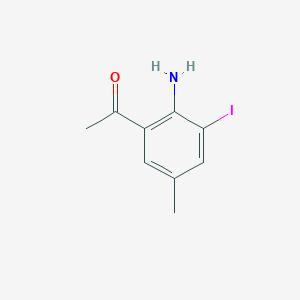
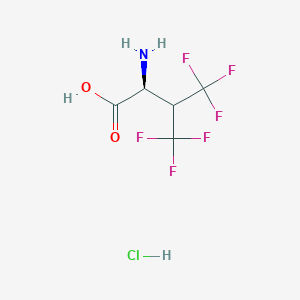
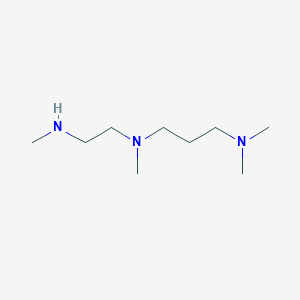

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12842615.png)
